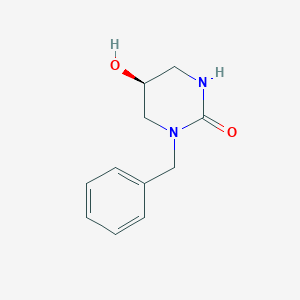
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- is a chemical compound with a unique structure that includes a pyrimidinone ring, a hydroxy group, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- involves its interaction with specific molecular targets and pathways. The hydroxy group and pyrimidinone ring play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5R)-: A stereoisomer with different spatial arrangement.
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(methyl)-: Lacks the phenyl group, leading to different properties.
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(ethyl)-: Contains an ethyl group instead of a phenylmethyl group.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- lies in its specific structure, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
377093-08-8 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(5S)-1-benzyl-5-hydroxy-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H14N2O2/c14-10-6-12-11(15)13(8-10)7-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,12,15)/t10-/m0/s1 |
InChI Key |
OSQVLVMGWDSVQY-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](CN(C(=O)N1)CC2=CC=CC=C2)O |
Canonical SMILES |
C1C(CN(C(=O)N1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















